4-Thiomorpholinecarbodithioic acid
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Overview
Description
4-Thiomorpholinecarbodithioic acid is an organic compound with the molecular formula C5H9NS3 It is characterized by the presence of a thiomorpholine ring and a carbodithioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiomorpholinecarbodithioic acid typically involves the reaction of thiomorpholine with carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
Thiomorpholine+Carbon disulfide→4-Thiomorpholinecarbodithioic acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized equipment to handle the reactants and products safely.
Chemical Reactions Analysis
Types of Reactions: 4-Thiomorpholinecarbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The carbodithioic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
4-Thiomorpholinecarbodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Thiomorpholinecarbodithioic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Thiomorpholine-4-carbodithioic acid: This compound shares a similar structure but differs in its specific functional groups.
4-Thiomorpholinecarbodithioic acid [2-(4-chlorophenyl)-2-oxoethyl] ester: This ester derivative has additional functional groups that modify its chemical properties.
Uniqueness: this compound is unique due to its specific combination of a thiomorpholine ring and a carbodithioic acid group
Properties
CAS No. |
45695-98-5 |
---|---|
Molecular Formula |
C5H9NS3 |
Molecular Weight |
179.3 g/mol |
IUPAC Name |
thiomorpholine-4-carbodithioic acid |
InChI |
InChI=1S/C5H9NS3/c7-5(8)6-1-3-9-4-2-6/h1-4H2,(H,7,8) |
InChI Key |
MTPLIXZKPXHJDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=S)S |
Origin of Product |
United States |
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